5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, a four-step protocol starting from thiophene yields 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . The synthesis includes three successive direct lithiations and a bromination reaction, all carried out at low temperatures (from −78 °C to room temperature) based on the reactivity of the electrophile. The overall yield of this synthesis is approximately 47% .
Molecular Structure Analysis
The molecular structure of 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide consists of a thiophene core with a bromo functionality at position 4. Additionally, it features an amide group at position 2, which contributes to ease of functionalization. The presence of an aldehyde group in position 3 allows for bench-stable derivatives that are accessible for further synthetic modification .
Chemical Reactions Analysis
The bromo functionality at position 4 serves as a useful handle for halogen exchange or coupling chemistry. While traditional methods for synthesizing thiophene derivatives involve aromatic electrophilic substitution, heterocyclization, metal halogen exchange, or palladium chemistry, this compound’s unique features open up new directed derivations and potential applications .
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis of compounds related to "5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide" has shown potential applications in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with benzenesulfonamide derivatives, which share a similar structural motif, have been reported to exhibit high singlet oxygen quantum yields, making them useful as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Bioavailability
Another aspect of scientific research on compounds similar to "this compound" includes the synthesis of 2-amino-5-carboxamide thiazole derivatives via dehydrative cyclization, highlighting their potential for reasonable oral bioavailability as determined by Lipinski's Rule (Kim, Kwon, Han, & Gong, 2019).
Antimicrobial Evaluation
Research also extends to the synthesis and antimicrobial evaluation of related compounds. For example, the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides has been carried out, with these molecules subjected to biological evaluation and molecular docking studies, suggesting potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Nonlinear Optical Properties
Furthermore, the synthesis of pyrazole-thiophene-based amide derivatives and their structural features have been explored through computational applications. This research demonstrates the potential of these compounds to exhibit nonlinear optical (NLO) properties, making them candidates for various technological applications (Kanwal et al., 2022).
Mechanism of Action
Target of Action
The compound “5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” belongs to a class of compounds known as thiophene derivatives . Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Many thiophene derivatives act by interacting with various enzymes, receptors, or ion channels .
Properties
IUPAC Name |
5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)19(24)23-20-22-16(12-26-20)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUGHPOVZFGIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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